1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine
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Overview
Description
1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features both a pyrazole and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.
Alkylation: The final step involves the alkylation of the pyrazole-triazole intermediate with ethyl halide to introduce the ethyl group at the 1-position of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or triazole rings.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the triazole ring.
Scientific Research Applications
1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, which may inhibit the function of metalloenzymes. Additionally, the compound can interact with nucleic acids, potentially interfering with DNA or RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-5-fluoro-2-{[2-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl]methyl}-1H-benzimidazole
- 4-(4-(4-Phenyl-1-piperazinyl)phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-1H-imidazole
Uniqueness
1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine is unique due to its specific combination of a pyrazole and a triazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
1-ethyl-5-(1,2,4-triazol-1-ylmethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6/c1-2-14-7(3-8(9)12-14)4-13-6-10-5-11-13/h3,5-6H,2,4H2,1H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREQMVOGWHAWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)CN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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